1-[4-(trifluoromethoxy)phenyl]cyclopropan-1-ol
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Overview
Description
1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring substituted with a 4-(trifluoromethoxy)phenyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-(trifluoromethoxy)phenylboronic acid and cyclopropanol.
Reaction Conditions: The reaction is usually carried out under mild conditions, often using a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding ketone.
Reduction: Reduction reactions can convert the compound to its corresponding cyclopropane derivative.
Substitution: Substitution reactions can occur at the trifluoromethoxy group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate.
Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride.
Major Products Formed:
Oxidation Products: The major product is 1-[4-(trifluoromethoxy)phenyl]cyclopropanone.
Reduction Products: The major product is 1-[4-(trifluoromethoxy)phenyl]cyclopropane.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[4-(trifluoromethoxy)phenyl]cyclopropan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound's binding affinity and selectivity, leading to specific biological activities.
Comparison with Similar Compounds
1-(4-(trifluoromethoxy)phenyl)urea: Similar in structure but differs in functional group, leading to different reactivity and applications.
1-[4-(trifluoromethoxy)phenyl]biguanide: Another related compound with potential biological activity but different chemical properties.
This compound's uniqueness lies in its trifluoromethoxy group, which significantly alters its chemical behavior compared to similar compounds without this group.
Properties
CAS No. |
1822986-38-8 |
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Molecular Formula |
C10H9F3O2 |
Molecular Weight |
218.2 |
Purity |
95 |
Origin of Product |
United States |
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